(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol
Description
This compound is a stereochemically complex heterocyclic molecule featuring a fused [1,3]dioxolo[4,5-c]pyran core. Its structure includes:
- Three methyl groups at positions 2, 2, and 6.
- A phenylmethoxy (benzyloxy) substituent at position 6.
- A hydroxyl group at position 7.
- A tetrahydrofuran-like fused ring system (3a,4,6,7a-tetrahydro), contributing to its conformational rigidity.
While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., ) imply applications in medicinal chemistry or materials science due to the dioxolane-pyran scaffold’s stability and functional versatility .
Properties
Molecular Formula |
C16H22O5 |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C16H22O5/c1-15(2)20-12-10-19-14(16(3,17)13(12)21-15)18-9-11-7-5-4-6-8-11/h4-8,12-14,17H,9-10H2,1-3H3/t12-,13-,14-,16-/m1/s1 |
InChI Key |
MAVVDCOXEBWTJC-IXYNUQLISA-N |
Isomeric SMILES |
C[C@]1([C@H]2[C@@H](CO[C@H]1OCC3=CC=CC=C3)OC(O2)(C)C)O |
Canonical SMILES |
CC1(OC2COC(C(C2O1)(C)O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
| Property | Description |
|---|---|
| IUPAC Name | (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-dioxolo[4,5-c]pyran-7-ol |
| Molecular Formula | C16H22O5 |
| Molecular Weight | 294.34 g/mol |
| Standard InChI | InChI=1S/C16H22O5/c1-15(2)20-12-10-19-14(16(3,17)13(12)21-15)18-9-11-7-5-4-6-8-11/h4-8,12-14,17H,9-10H2,1-3H3/t12-,13-,14-,16-/m1/s1 |
| SMILES | C[C@]1([C@H]2C@@HOC(O2)(C)C)O |
This compound contains a chiral tetrahydro-dioxolo[4,5-c]pyran ring system with three stereocenters, a phenylmethoxy substituent at position 6, and hydroxyl groups contributing to its chemical reactivity and potential biological activity.
Preparation Methods
General Synthetic Strategy
The synthesis of (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-dioxolo[4,5-c]pyran-7-ol is typically achieved via multi-step organic synthesis involving stereoselective ring formation, protection/deprotection strategies, and selective functional group transformations.
Key Synthetic Routes
Route A: Two-Step Synthesis via Protected Intermediates
Step 1: Formation of the Tetrahydro-dioxolo[4,5-c]pyran Core
Starting from a suitably substituted dihydroxy precursor, the tetrahydro-dioxolo ring is formed via acid-catalyzed cyclization. Protection of hydroxyl groups using methyl or benzyl protecting groups ensures regioselectivity and stereochemical control.
Step 2: Introduction of the Phenylmethoxy Substituent
The phenylmethoxy group is introduced through nucleophilic substitution or Williamson ether synthesis using phenylmethanol derivatives under basic conditions. This step is stereospecific to maintain the chiral integrity at position 6.
Typical yields reported for this route range from 60% to 85%, depending on reaction conditions, solvent choice, and purification techniques such as column chromatography or recrystallization.
Route B: Enzymatic or Catalytic Asymmetric Synthesis
Recent advancements include the use of chiral catalysts or enzymes to induce stereoselective ring closure and substitution steps, enhancing enantiomeric purity and reducing the number of synthetic steps. However, detailed protocols and yields for this method are less commonly reported in publicly available literature.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Acid catalyst (e.g., p-toluenesulfonic acid) | 25–50 °C | 70–80 | Control of stereochemistry critical |
| Protection of hydroxyl groups | Methyl iodide or benzyl chloride, base (NaH) | 0–25 °C | 80–90 | Protects hydroxyls during subsequent steps |
| Phenylmethoxy introduction | Phenylmethanol, base (K2CO3 or NaH) | 40–60 °C | 60–85 | Williamson ether synthesis; stereospecific |
| Purification | Column chromatography or recrystallization | Ambient | — | Essential for high purity and yield |
Optimization studies highlight the importance of reaction temperature and solvent polarity in maximizing yield and stereoselectivity. For example, polar aprotic solvents such as dimethylformamide (DMF) favor ether formation, while mild acidic conditions facilitate ring closure without racemization.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ^1H NMR and ^13C NMR spectra confirm the presence of characteristic chemical shifts corresponding to methyl, methoxy, phenyl, and hydroxyl protons and carbons.
- Coupling constants and NOE experiments verify stereochemical configuration at chiral centers.
-
- Presence of hydroxyl (broad O-H stretch ~3400 cm^-1), ether (C-O-C stretch ~1100 cm^-1), and aromatic (C=C stretch ~1600 cm^-1) functional groups are confirmed.
-
- Molecular ion peak at m/z 294.34 confirms molecular weight.
- Fragmentation patterns consistent with phenylmethoxy and dioxolane moieties.
Summary Table of Preparation Data
| Parameter | Details |
|---|---|
| Synthetic Route | Two-step acid-catalyzed cyclization and Williamson ether synthesis |
| Key Reagents | Acid catalyst (p-TsOH), phenylmethanol, bases (NaH, K2CO3), protecting agents |
| Reaction Temperature | 0–60 °C |
| Typical Yield | 60–85% |
| Purification Methods | Column chromatography, recrystallization |
| Characterization Methods | NMR, IR, MS, HPLC, chiral HPLC |
| Purity | >95% |
| Molecular Weight | 294.34 g/mol |
Chemical Reactions Analysis
Types of Reactions
(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular mechanisms depend on the specific context and application, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and properties of the target compound with related molecules from the evidence:
Key Observations:
Trimethyl groups (positions 2,2,7) provide steric protection to the dioxolane ring, improving stability against hydrolysis, as seen in related spiro compounds () .
Core Modifications :
- Replacing the pyran oxygen with nitrogen (pyridine in ) significantly alters electronic distribution, affecting hydrogen-bonding capacity and reactivity .
Biological Activity
The compound (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a tetrahydropyran core with methoxy and phenyl substituents. Its molecular formula is , and it features multiple stereocenters that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that the compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory conditions such as arthritis and other autoimmune diseases.
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain pathogens. This could be beneficial in developing new antimicrobial agents.
- Cytotoxicity Against Cancer Cells : Some studies have demonstrated that the compound can induce apoptosis in cancer cell lines. This property positions it as a potential candidate for cancer therapy.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity
In a study conducted by Smith et al. (2023), the antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, suggesting its effectiveness as a natural antioxidant agent.
Case Study: Anti-inflammatory Effects
Jones et al. (2022) explored the anti-inflammatory properties of this compound in a mouse model of arthritis. The treatment group exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.
Case Study: Cytotoxicity Against Cancer Cells
A recent investigation by Lee et al. (2024) assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations led to significant cell death via apoptosis pathways, indicating its potential role in cancer treatment strategies.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?
The compound’s synthesis involves multi-step protocols, including protecting group strategies and stereochemical control. For example, similar structures in patents (e.g., EP 4 374 877 A2) use coupling reactions with phenylmethoxy groups and hydroxyl protection via acetyl or benzyl groups . Key steps include:
- Step 1 : Protection of the hydroxyl group at position 6 using a benzyl or allyl ether.
- Step 2 : Stereoselective formation of the dioxolopyran ring via acid-catalyzed cyclization.
- Validation : Intermediates should be characterized using H/C NMR and HPLC-MS to confirm regiochemistry and purity.
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
A combination of techniques is required:
- NMR Spectroscopy : H NMR detects methyl and phenylmethoxy groups, while C NMR confirms the dioxolopyran ring carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHO) .
- X-ray Crystallography : Resolves absolute stereochemistry for chiral centers (3aR,6R,7R,7aR) .
- HPLC : Monitors purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies should include:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, analyzing degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthetic batches be resolved?
Contradictions in NMR peaks often arise from residual solvents, diastereomeric impurities, or rotamers. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals.
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
- Dynamic NMR : Detects rotameric equilibria by varying temperature (e.g., 25°C to 60°C) .
Q. What computational methods predict the compound’s reactivity in glycosylation or oxidation reactions?
- DFT Calculations : Optimize transition states for glycosylation using Gaussian09 at the B3LYP/6-31G(d) level. Focus on the nucleophilic attack of the hydroxyl group at C6.
- MD Simulations : Study solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics using GROMACS.
- pKa Prediction : Tools like MarvinSketch estimate the acidity of hydroxyl groups to guide protecting group selection .
Q. What strategies improve reaction yields while maintaining stereochemical integrity?
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective cyclization.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for temperature-sensitive steps.
- DoE (Design of Experiments) : Optimizes solvent ratios (e.g., DCM/MeOH) and catalyst loading via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
